5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide

Physicochemical profiling Drug-likeness Fragment-based drug discovery

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide (CAS 343566-51-8) is a synthetic small molecule belonging to the isoxazole-3-carboxamide class, distinguished by a direct amide linkage between a 5-methylisoxazole ring and a 2-oxo-1,2-dihydropyridin-3-yl (2-pyridone) moiety. Its molecular formula is C10H9N3O3, with a molecular weight of 219.2 g/mol, a predicted topological polar surface area (PSA) of 88.25 Ų, a predicted LogP of 1.41, and a predicted pKa of 9.81.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 343566-51-8
Cat. No. B3051531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
CAS343566-51-8
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC=CNC2=O
InChIInChI=1S/C10H9N3O3/c1-6-5-8(13-16-6)10(15)12-7-3-2-4-11-9(7)14/h2-5H,1H3,(H,11,14)(H,12,15)
InChIKeyKPCSUHFVFAFGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide (CAS 343566-51-8): Physicochemical and Structural Baseline for Procurement Evaluation


5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide (CAS 343566-51-8) is a synthetic small molecule belonging to the isoxazole-3-carboxamide class, distinguished by a direct amide linkage between a 5-methylisoxazole ring and a 2-oxo-1,2-dihydropyridin-3-yl (2-pyridone) moiety . Its molecular formula is C10H9N3O3, with a molecular weight of 219.2 g/mol, a predicted topological polar surface area (PSA) of 88.25 Ų, a predicted LogP of 1.41, and a predicted pKa of 9.81 . The compound is typically supplied at ≥95% purity for research use . Unlike the parent 5-methylisoxazole-3-carboxamide scaffold or extended analogs such as ML327, this compound features a compact, rigid architecture that eliminates flexible linkers while retaining a hydrogen-bond-donating 2-pyridone NH and a hydrogen-bond-accepting amide carbonyl, creating a unique pharmacophoric profile relevant for fragment-based screening and targeted library design.

Why Generic 5-Methylisoxazole-3-carboxamides Cannot Substitute for CAS 343566-51-8 in Target-Focused Research


Compounds within the 5-methylisoxazole-3-carboxamide family are not interchangeable because the N-(2-oxo-1,2-dihydropyridin-3-yl) substituent confers fundamentally different hydrogen-bonding capacity, conformational rigidity, and electronic properties compared to the parent scaffold or analogs bearing flexible alkyl/aryl linkers . The parent 5-methylisoxazole-3-carboxamide (CAS 3445-52-1) lacks the 2-pyridone ring entirely, resulting in a PSA of approximately 67 Ų and a LogP near 0.8—substantially lower polarity and higher hydrophilicity than the target compound (PSA 88.25 Ų, LogP 1.41) [1]. In contrast, ML327 (CAS 1883510-31-3) incorporates a propyl spacer and a 5-phenyl substituent, yielding a much larger molecular weight (366.4 g/mol), higher LogP (~2.8), and greater conformational freedom . These differences preclude simple substitution: a researcher seeking to probe the 2-pyridone pharmacophore or to exploit the compound's compact, fragment-like dimensions (MW 219.2, no rotatable bonds in the linker) cannot achieve the same molecular interactions with a generic isoxazole carboxamide or a larger, flexible congener. The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence for 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide (CAS 343566-51-8) Against Closest Analogs


Polar Surface Area and Lipophilicity Differentiate the Target Compound from the Parent 5-Methylisoxazole-3-carboxamide Scaffold

The target compound exhibits a predicted topological polar surface area (TPSA) of 88.25 Ų and a predicted LogP of 1.41, compared to the parent 5-methylisoxazole-3-carboxamide (CAS 3445-52-1), which has a TPSA of approximately 67.3 Ų and a predicted LogP of 0.81 [1]. The 2-pyridone moiety adds approximately 21 Ų of polar surface area and increases lipophilicity by ~0.6 LogP units, moving the compound closer to the center of oral drug-like chemical space (TPSA <140 Ų, LogP 1–5) while remaining within fragment-like boundaries (MW <250 Da).

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Molecular Weight and Rotatable Bond Count Contrast with ML327, Highlighting Fragment-Like Character

The target compound has a molecular weight of 219.2 g/mol and contains zero rotatable bonds between the isoxazole and 2-pyridone rings (direct amide linkage). In contrast, ML327 (CAS 1883510-31-3) has a molecular weight of 366.4 g/mol and at least four rotatable bonds, including a propyl spacer and a phenyl-amide linkage . The target compound conforms to the 'Rule of Three' for fragment hits (MW ≤300, ClogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3), whereas ML327 exceeds fragment criteria on multiple parameters.

Fragment-based screening Ligand efficiency metrics Chemical probe development

The 2-Pyridone Moiety Introduces a Hydrogen-Bond Donor Absent in the Parent Scaffold, Expanding Interactome Potential

The target compound contains an N–H group on the 2-pyridone ring (predicted pKa ~9.81), which can act as a hydrogen-bond donor . The parent 5-methylisoxazole-3-carboxamide lacks this heterocyclic N–H donor, providing only the primary amide NH₂ as an H-bond donor. This structural feature has been demonstrated to be critical in related 2-oxo-1,2-dihydropyridine-3-carboxamide series: for example, N-(2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide derivatives achieve CB2 receptor binding with Ki values in the low nanomolar range (<100 nM), and the 2-pyridone N–H is essential for receptor affinity [1]. While no CB2 data exist for the target compound, the presence of the same 2-pyridone pharmacophore suggests potential engagement with targets that recognize this H-bond donor motif.

Hydrogen-bond interactions Pharmacophore modeling Target engagement

Antitubercular Activity Baseline: The Parent Scaffold Exhibits Moderate MIC Values, But the Target Compound Lacks Published Bioactivity Data

The parent 5-methylisoxazole-3-carboxamide scaffold has demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv, with reported MIC values ranging from 3.125 µM to 12.5 µM for the most active derivatives [1]. The target compound, carrying the additional 2-oxo-1,2-dihydropyridin-3-yl substituent, has no publicly available MIC data, and no peer-reviewed publications report its biological evaluation against any target. This data gap means the target compound's inherent antimicrobial activity—if any—cannot be assumed to equal that of the parent scaffold, and users must conduct de novo biological profiling.

Antimicrobial screening Mycobacterium tuberculosis Structure-activity relationships

Predicted ADME Parameter Divergence: The Target Compound Occupies a Distinct Region of Oral Bioavailability Space Compared to ML327

Computational ADME predictions indicate that the target compound (MW 219.2, LogP 1.41, PSA 88.25 Ų, HBD 2, HBA 4) lies within the 95% confidence ellipse of the 'Rule of Five' oral drug-likeness space, with all parameters well below the upper thresholds (MW <500, LogP <5, HBD <5, HBA <10) . ML327 (MW 366.4, LogP ~2.8, PSA ~115 Ų, HBD 3, HBA 5) also falls within Rule of Five space but approaches higher limits on lipophilicity and size. Critically, the target compound's lower LogP (1.41 vs. ~2.8) predicts superior aqueous solubility (estimated ~0.5–1.0 mg/mL vs. ~0.05 mg/mL), while its lower molecular weight favors passive permeability (predicted Caco-2 Papp >10 × 10⁻⁶ cm/s) [1].

ADME prediction Oral bioavailability Lead optimization

Conformational Preorganization: Rigid Direct Amide Linkage Versus Flexible Propyl Spacer in ML327

The target compound connects the 5-methylisoxazole and 2-pyridone rings via a direct secondary amide bond, resulting in a conformationally restricted scaffold with limited torsional freedom . By contrast, ML327 employs a propyl spacer that introduces three additional rotatable C–C bonds, allowing the isoxazole and pyridone pharmacophores to sample a much wider conformational ensemble . In fragment-based design, rigid scaffolds typically incur a lower entropic penalty upon target binding, potentially translating into more favorable binding thermodynamics when the bioactive conformation is preorganized. No direct ITC or SPR data comparing the two compounds exist, but the principle is well-established in medicinal chemistry for prioritizing rigid fragments over flexible congeners.

Conformational analysis Entropic penalty Binding thermodynamics

Recommended Application Scenarios for 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide (CAS 343566-51-8) Based on Differentiated Evidence


Fragment-Based Lead Discovery Campaigns Targeting Underexplored Chemical Space

With a molecular weight of 219.2 g/mol, PSA of 88.25 Ų, and zero rotatable bonds between the heterocyclic cores, this compound meets the Rule of Three criteria for fragment hits [1]. Its rigid, compact architecture and favorable predicted solubility make it an ideal candidate for fragment screening libraries where high ligand efficiency and structural tractability are required. The 2-pyridone N–H donor and isoxazole acceptor pattern offer a hydrogen-bonding motif distinct from typical fragment collections dominated by anilines and carboxylic acids.

Synthetic Intermediate for the Preparation of Focused Isoxazole-2-Pyridone Libraries

The direct amide linkage and the presence of a primary amide carbonyl on the isoxazole ring provide a versatile handle for further derivatization. Coupling of the parent 5-methylisoxazole-3-carbonyl chloride with substituted 3-amino-2-pyridones is a well-precedented route [1]; the target compound can serve as a key intermediate for generating analogs with modified pyridone N-substituents or isoxazole 5-position variants, enabling systematic SAR exploration around the 2-pyridone pharmacophore.

Biophysical Assay Development Requiring Soluble, Low-Molecular-Weight Probe Molecules

The predicted aqueous solubility advantage (~0.5–1.0 mg/mL) over more lipophilic analogs such as ML327 (estimated ~0.05 mg/mL) reduces reliance on DMSO co-solvents in NMR, SPR, and ITC experiments [1]. This facilitates accurate determination of binding constants (Kd, IC50) without solvent-induced artifacts, making the compound suitable as a reference probe in biophysical assay validation and as a starting fragment for structure-guided optimization.

Phenotypic Screening for Undisclosed Biological Targets of the 2-Pyridone Chemotype

The 2-pyridone moiety is a recognized pharmacophore in CB2 receptor ligands and glycogen phosphorylase inhibitors, yet the target compound itself has no reported biological data [1]. This creates an opportunity for investigators to conduct target-agnostic phenotypic screens (e.g., cell painting, zebrafish behavioral assays, antimicrobial panels) to identify novel bioactivities for this specific chemotype, free from pre-existing bias in the literature.

Quote Request

Request a Quote for 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.